molecular formula C16H13Cl2NO4 B1679953 Quinfamide CAS No. 62265-68-3

Quinfamide

Cat. No.: B1679953
CAS No.: 62265-68-3
M. Wt: 354.2 g/mol
InChI Key: SBJGFIXQRZOVTO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Quinfamide interacts with various biomolecules to exert its anti-parasitic effects. Its mechanism of action consists in the intraluminally immobilization of the Entamoeba histolytica trophozoite . This interaction disrupts the life cycle of the parasite, thereby treating the infection .

Cellular Effects

This compound has a significant impact on cellular processes, particularly in cells infected with the parasite Entamoeba histolytica. It immobilizes the trophozoites of E. histolytica intraluminally, disrupting their ability to propagate and cause infection .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the trophozoites of E. histolytica. By immobilizing these trophozoites intraluminally, this compound prevents the propagation of the parasite, thereby treating the infection .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound reaches its maximum concentration blood level in about 7 hours . The therapeutic efficacy of a single dose of this compound in the treatment of E. histolytica infection has been found to be good .

Preparation Methods

Chemical Reactions Analysis

Quinfamide undergoes various chemical reactions, including:

Common reagents used in these reactions include dichloroacetyl chloride and 2-furoyl chloride. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

Quinfamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Quinfamide is unique among anti-parasitic agents due to its dichloroacetamide function. Similar compounds include:

Compared to these compounds, this compound is noted for its high therapeutic efficacy and low toxicity, making it a preferred choice for treating amoebiasis and helminthiasis .

Properties

IUPAC Name

[1-(2,2-dichloroacetyl)-3,4-dihydro-2H-quinolin-6-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c17-14(18)15(20)19-7-1-3-10-9-11(5-6-12(10)19)23-16(21)13-4-2-8-22-13/h2,4-6,8-9,14H,1,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJGFIXQRZOVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OC(=O)C3=CC=CO3)N(C1)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211320
Record name Quinfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62265-68-3
Record name Quinfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62265-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinfamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062265683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12780
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quinfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinfamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.690
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1ZB1046R1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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